molecular formula C18H17N3O2 B2414756 N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine CAS No. 478047-83-5

N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine

Cat. No.: B2414756
CAS No.: 478047-83-5
M. Wt: 307.353
InChI Key: XTJHGDADCYOMCR-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.353. The purity is usually 95%.
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Scientific Research Applications

Carcinogenicity Studies

  • Research indicates that related heterocyclic amines, like those in the compound's structure, are metabolically activated in a manner suggesting potential organ specificity for carcinogenicity. For instance, certain N-hydroxy derivatives of related compounds have been studied for their colon and bladder carcinogenicity in rats (Archer et al., 2000).

Synthesis and Biological Activity

  • Studies have synthesized new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. The synthetic routes and biological activities of these compounds, including cytoprotective properties, have been explored (Starrett et al., 1989).

Antituberculosis Activity

  • A series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives were synthesized and tested for their antimycobacterial activity, demonstrating moderate to good efficacy against Mycobacterium tuberculosis (Jadhav et al., 2016).

Enzymatic Activation Studies

  • Enzymatic studies have examined the activation of heterocyclic food mutagens, including related compounds, in humans. These studies highlight the role of specific enzymes in the metabolic activation of these compounds (Boobis et al., 1995).

Antimicrobial Applications

  • Novel series of imidazo-[1,2-a]pyridine derivatives have been synthesized and screened for antimicrobial activity, showing promise against various bacterial and fungal strains (Desai et al., 2012).

Properties

IUPAC Name

[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylideneamino] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-12-9-10-21-16(11-12)19-13(2)17(21)14(3)20-23-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3/b20-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJHGDADCYOMCR-XSFVSMFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOC(=O)C3=CC=CC=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OC(=O)C3=CC=CC=C3)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819358
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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